2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound classified within the triazoloquinazoline derivatives. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The structure includes various functional groups, such as a triazole ring, a quinazoline core, and sulfanyl and acetamide moieties, which contribute to its unique chemical properties and reactivity.
The compound's information is derived from multiple chemical databases and publications, including BenchChem and EvitaChem, which detail its molecular formula, weight, and structural characteristics. The compound's CAS number is 1111176-10-3.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Its classification as a triazoloquinazoline derivative suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways.
The synthesis of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multi-step synthetic routes that integrate various chemical reactions. Common methods may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm the structure of intermediates and final products.
The molecular formula of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methylphenyl)acetamide is C21H20ClN5O3S. It has a molecular weight of approximately 472.0 g/mol.
The compound features:
InChI Key: InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)14-11-13(22)8-9-16(14)27-20(26)24-25-21(27)31-12-18(28)23-15-6-4-5-7-17(15)30-2/h4-9,11H,3,10,12H2,1-2H3,(H,23,28).
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted in controlled environments using inert atmospheres to prevent unwanted side reactions. Analytical methods such as mass spectrometry (MS) are used to identify products formed during these reactions.
The mechanism of action for this compound is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors involved in signaling pathways. Given its structure:
Experimental studies would be necessary to confirm its mechanism of action through binding affinity assays or cellular assays.
The compound is expected to exhibit:
Key chemical properties include:
Relevant data from literature should be consulted for precise values regarding these properties.
The compound shows promise in various scientific applications:
Given its complex structure and potential biological activities, ongoing research may reveal further applications in medicinal chemistry and related fields .
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0